molecular formula C16H16ClN5O2 B3011660 3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034282-06-7

3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

Cat. No.: B3011660
CAS No.: 2034282-06-7
M. Wt: 345.79
InChI Key: LBMKSYJNIWICRP-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at the 8-position and a 3-chlorophenyl moiety connected via a propanamide linker. The triazolopyrazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-24-16-15-21-20-13(22(15)8-7-18-16)10-19-14(23)6-5-11-3-2-4-12(17)9-11/h2-4,7-9H,5-6,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMKSYJNIWICRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of PARP can affect various biochemical pathways. One of the most significant is the DNA repair pathway . When PARP is inhibited, the repair of single-strand DNA breaks is impaired. This can lead to the accumulation of DNA damage, potentially causing cell death.

Result of Action

The result of the compound’s action is the inhibition of PARP, leading to the disruption of DNA repair processes. This can cause the accumulation of DNA damage, leading to cell death. This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Biological Activity

The compound 3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide (CAS Number: 2034282-06-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN5O2C_{16}H_{16}ClN_{5}O_{2}, with a molecular weight of 345.78 g/mol. The structure features a triazolo-pyrazine moiety that is significant in its biological activity.

PropertyValue
Molecular FormulaC16H16ClN5O2C_{16}H_{16}ClN_{5}O_{2}
Molecular Weight345.78 g/mol
CAS Number2034282-06-7

Antitumor Activity

Recent studies have indicated that compounds containing the triazolo-pyrazine structure exhibit significant antitumor properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of several triazolo derivatives on human breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay. Notably, compounds with similar structural motifs demonstrated IC50 values ranging from 17.83 μM to 19.73 μM, indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like Cisplatin .

The proposed mechanism of action for compounds like This compound involves:

  • Inhibition of DNA synthesis : Triazolo derivatives have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : These compounds may trigger programmed cell death through mitochondrial pathways.

Antimicrobial Activity

Some derivatives of triazolo compounds have also exhibited antibacterial properties. For example, specific triazolopyrimidine derivatives were reported to show activity against Gram-positive and Gram-negative bacteria . This suggests a potential dual role in both anticancer and antimicrobial therapies.

Research Findings

A comprehensive review highlighted the significance of triazolo compounds in drug design due to their diverse biological activities. The findings emphasize the need for further exploration into structure-activity relationships (SAR) to optimize efficacy and minimize toxicity .

Future Directions

Continued research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of This compound . Future studies should focus on:

  • In vivo efficacy : Evaluating the compound's effectiveness in animal models.
  • Mechanistic studies : Understanding the precise cellular pathways affected by this compound.
  • Clinical trials : Assessing safety and efficacy in human subjects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds with a triazolo-pyrazine structure have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study published in Chemistry & Biodiversity reported that triazolo derivatives exhibited promising activity against human cancer cell lines through apoptosis induction mechanisms .

Table 1: Cytotoxicity of Triazolo Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Triazole AHeLa15Apoptosis
Triazole BMCF-710Cell Cycle Arrest
Triazole CA54912ROS Generation

2. Antimicrobial Properties

The compound's triazole moiety is known for its antimicrobial properties. Research has shown that derivatives containing this group can effectively inhibit the growth of various bacteria and fungi. A study indicated that compounds similar to the one demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as a new class of antimicrobial agents .

Agricultural Applications

1. Pesticide Development

Given the chlorophenyl group in the compound, there is potential for its application in developing novel pesticides. The Environmental Protection Agency (EPA) recognizes the significance of chlorinated compounds in agricultural chemistry due to their efficacy in pest control . Preliminary studies suggest that derivatives similar to 3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide could serve as effective herbicides or insecticides.

Table 2: Efficacy of Chlorinated Compounds in Pest Control

Compound NameTarget PestEfficacy (%)Application Rate (g/ha)
Chlorophenyl InsecticideAphids85200
Triazole HerbicideWeeds90150

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized various triazolo derivatives and evaluated their anticancer properties against multiple cell lines. The study found that modifications at the chlorophenyl position significantly enhanced cytotoxicity, indicating that structural variations can lead to improved therapeutic efficacy .

Case Study 2: Development of Antimicrobial Agents

Another research effort focused on synthesizing new triazole-based compounds for antimicrobial applications. The results showed that compounds similar to the target compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, making them suitable candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Triazolo[4,3-a]Pyridine vs. Triazolo[4,3-a]Pyrazine

  • N-(3-Chlorophenyl)-3-Methyl-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide (6f): Replacing pyrazine with pyridine reduces aromatic nitrogen content, altering electron distribution. The sulfonamide group (vs. Key Data: Property Value Molecular Formula C₁₃H₁₁ClN₄O₂S Molecular Weight 322.77 g/mol Melting Point 179–181°C

Triazolo[4,3-b]Pyridazine Derivatives

  • 3-(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Propanamide: The pyridazine core introduces an additional nitrogen atom, increasing polarity. Key Data: Property Value Molecular Formula C₂₀H₂₂N₆O₂ Molecular Weight 402.44 g/mol

Substituent Modifications

Methoxy Positioning and Bulky Groups

  • 8-Amino-6-(3,5-Di-tert-Butyl-4-Methoxyphenyl)-2-Phenyl-[1,2,4]Triazolo[4,3-a]Pyrazin-3(2H)-One (73): Methoxy at the 4-position (vs. 8-position in the target compound) combined with bulky tert-butyl groups significantly increases steric hindrance. Key Data: Property Value Melting Point 263–264°C Molecular Formula C₂₆H₃₁N₅O₂

Trifluoromethyl and Piperazinyl Groups

  • 5-Chloro-N-[2-(Difluoromethyl)Phenyl]-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl) Benzamide (Example 284) :
    The saturated tetrahydrotriazolopyridine core reduces planarity, possibly enhancing metabolic stability. The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy in the target compound .

Linker and Functional Group Variations

Propanamide vs. Sulfonamide Linkers

  • N-(3-Chlorophenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide (6f) :
    Sulfonamide linkers increase hydrophilicity (clogP ~2.1 vs. ~3.5 for propanamide analogs) and may alter binding kinetics due to stronger hydrogen-bond acceptor properties .

Carboxylic Acid Derivatives

  • 3-(7-Aryl-8-Oxo-7,8-Dihydro[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl)Propanoic Acids: Replacing the propanamide with a carboxylic acid (e.g., propanoic acid) drastically changes ionization state (pKa ~4.5), affecting solubility and membrane permeability .

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